α,β-Unsaturation Confers Conjugate Addition Reactivity Absent in the Saturated Analog
The target compound contains a C2–C3 double bond conjugated with the ester carbonyl, a hallmark of an α,β-unsaturated system capable of Michael addition. Its closest saturated comparator, ethyl 3-(acetyloxy)-5-methylhexanoate (CAS 88953-93-9), lacks this unsaturation and therefore cannot participate in conjugate addition or related covalent modification strategies [1][2]. The presence of this electrophilic handle is directly verifiable by ¹H-NMR (vinyl proton signal at δ ~5.8–6.2 ppm) and by the InChI string showing a double bond at position 2 [2].
| Evidence Dimension | Presence of α,β-unsaturated ester moiety |
|---|---|
| Target Compound Data | C=C double bond at C2–C3 (InChI=1S/C12H20O4/c1-5-15-12(14)7-11(6-9(2)3)8-16-10(4)13/h7,9H,5-6,8H2,1-4H3) |
| Comparator Or Baseline | Ethyl 3-(acetyloxy)-5-methylhexanoate (CAS 88953-93-9): saturated C2–C3 bond (no vinyl proton); molecular formula C₁₁H₂₀O₄ |
| Quantified Difference | Target: 1 conjugated double bond; Comparator: 0 conjugated double bonds |
| Conditions | Structural comparison based on IUPAC nomenclature, InChI, and standard ¹H-NMR chemical shift expectations |
Why This Matters
Only the target compound can serve as a Michael acceptor for thiol or amine nucleophiles, enabling applications in controlled release or covalent flavor precursor strategies that the saturated analog cannot fulfill.
- [1] Angene Chemical, Hexanoic acid, 3-(acetyloxy)-5-methyl-, ethyl ester (CAS 88953-93-9) product page. View Source
- [2] PubChem Compound Summary for CID 71345180, Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate. National Center for Biotechnology Information (2025). View Source
